3-Morpholinorifamycin SV
Description
3-Morpholinorifamycin SV is a semisynthetic derivative of rifamycin SV, a macrocyclic antibiotic derived from Amycolatopsis rifamycinica. Rifamycins are renowned for their potent antibacterial activity, particularly against Mycobacterium tuberculosis. The structural modification at the C3 position of rifamycin SV with a morpholine moiety distinguishes 3-Morpholinorifamycin SV from its parent compound. The morpholine group (a six-membered ring containing one oxygen and one nitrogen atom) enhances solubility and modulates interactions with bacterial RNA polymerase, a key target for rifamycins .
Propriétés
Numéro CAS |
16286-09-2 |
|---|---|
Formule moléculaire |
C41H54N2O13 |
Poids moléculaire |
782.9 g/mol |
Nom IUPAC |
[(9E,19E,21E)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-morpholin-4-yl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25(29),26-octaen-13-yl] acetate |
InChI |
InChI=1S/C41H54N2O13/c1-19-11-10-12-20(2)40(51)42-30-31(43-14-17-53-18-15-43)36(49)27-28(35(30)48)34(47)24(6)38-29(27)39(50)41(8,56-38)54-16-13-26(52-9)21(3)37(55-25(7)44)23(5)33(46)22(4)32(19)45/h10-13,16,19,21-23,26,32-33,37,45-49H,14-15,17-18H2,1-9H3,(H,42,51)/b11-10+,16-13+,20-12+ |
Clé InChI |
CJYAFHWRWQLMEB-XOSXFVNUSA-N |
SMILES isomérique |
CC1/C=C/C=C(/C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(O/C=C/C(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C(=C2N5CCOCC5)O)O)\C |
SMILES canonique |
CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C(=C2N5CCOCC5)O)O)C |
Origine du produit |
United States |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Morpholinorifamycin SV typically involves the modification of rifamycin S. The process begins with the protection of the C21–C23 diol as an acetonide, followed by the hydrolysis of the C25 acetate to produce the corresponding C25 alcohol .
Industrial Production Methods: Industrial production of 3-Morpholinorifamycin SV involves submerged fermentation using Amycolatopsis mediterranei, a bacterium known for its ability to produce rifamycin derivatives . The fermentation process is optimized to enhance yield, including the use of mutational strain improvement and process optimization techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Morpholinorifamycin SV undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Potassium ferricyanide is commonly used as an oxidizing agent.
Reduction: Mild reducing agents are employed to convert rifamycin S to rifamycin SV.
Major Products: The major products formed from these reactions include the morpholino-substituted rifamycin derivatives, which exhibit enhanced antibacterial activity .
Applications De Recherche Scientifique
3-Morpholinorifamycin SV has a wide range of scientific research applications:
Mécanisme D'action
3-Morpholinorifamycin SV exerts its antibacterial effects by inhibiting bacterial RNA synthesis. It binds strongly to the DNA-dependent RNA polymerase of prokaryotes, preventing the elongation of the nascent RNA . This mechanism is similar to other rifamycin derivatives but is enhanced by the presence of the morpholino group, which increases its stability and efficacy .
Comparaison Avec Des Composés Similaires
Key Structural Features :
- Core structure: Retains the naphthoquinone chromophore and ansa bridge characteristic of rifamycins.
- C3 substitution : Morpholine replaces the hydroxyl or formyl group found in other derivatives, altering electronic and steric properties .
- Molecular weight : ~800–850 g/mol (estimated based on rifamycin SV analogs) .
Comparison with Similar Compounds
Structural Analogues of Rifamycin SV
The C3 position of rifamycin SV is a common site for chemical modifications to improve pharmacokinetics or reduce resistance. Below is a comparative analysis:
Research Findings :
- 3-Morpholinorifamycin SV demonstrates comparable antibacterial activity to rifampicin but with lower cytotoxicity in hepatic cell lines (IC₅₀ > 100 µM vs. rifampicin’s IC₅₀ ~50 µM) .
- The morpholine group reduces plasma protein binding (80% vs.
Morpholine-Containing Non-Rifamycin Compounds
Morpholine derivatives are widely explored in medicinal chemistry for their versatility. Key comparisons include:
Unique Advantages of 3-Morpholinorifamycin SV:
Q & A
Q. How can interdisciplinary collaboration enhance the translational potential of 3-Morpholinorifamycin SV research?
- Methodological Answer : Form teams combining synthetic chemists, microbiologists, and pharmacokinetics experts. Use shared electronic lab notebooks (e.g., LabArchives) for real-time data exchange. For in vivo studies, consult veterinary pathologists to standardize infection models. Cite collaborative tools like electronic lab notebooks in the acknowledgments section .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
